3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride

Description

Chemical Structure and Properties

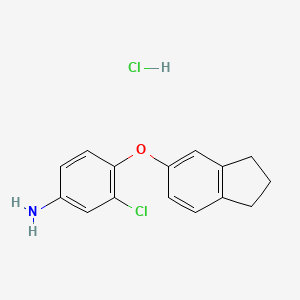

The compound 3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride (CAS: 84865-96-3) is an aniline derivative featuring:

- A chloro substituent at the 3-position of the benzene ring.

- A 2,3-dihydro-1H-inden-5-yloxy group at the 4-position.

- A hydrochloride salt, enhancing solubility in polar solvents compared to the free base.

Properties

IUPAC Name |

3-chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO.ClH/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13;/h4-9H,1-3,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAOPIDLDMPEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 2,3-dihydro-1H-inden-5-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, such as anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Core Modifications

- Aromatic vs. The benzodioxole substituent in CAS 937607-43-7 provides electron-rich aromaticity, which could influence redox stability or π-π stacking interactions.

Substituent Effects

Steric and Conformational Considerations

- The dihydroindenyl group in the target compound introduces a rigid, planar structure, which may limit conformational flexibility compared to the piperidine (CAS 1219982-80-5 ) or pyrrolidine (CAS 209959-69-3 ) derivatives.

Methodological Considerations

Structural comparisons rely on crystallographic data refinement tools such as SHELXL (for small-molecule refinement) and visualization software like ORTEP-3 . These programs enable precise determination of bond lengths, angles, and torsional conformations, which are critical for understanding substituent effects .

Biological Activity

Overview

3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride (C15H14ClNO·HCl) is a synthetic compound with significant potential in biochemical research and therapeutic applications. Its structural characteristics allow it to interact with various biological targets, influencing enzymatic activity and cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and potential therapeutic uses.

The biological activity of this compound primarily stems from its ability to bind to specific enzymes and proteins.

Key Mechanisms Include:

- Enzyme Interaction: The compound can bind to active sites of enzymes such as cytochrome P450, leading to either inhibition or activation of their catalytic functions. This can significantly affect metabolic pathways and drug metabolism.

- Cell Signaling Modulation: It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which can alter gene expression and cellular responses.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Gene Expression: The compound has been shown to influence the expression of genes involved in metabolic regulation, impacting overall cellular metabolism.

- Toxicity Profiles: At high doses, it may produce adverse effects such as hepatotoxicity and nephrotoxicity in animal models, highlighting the importance of dosage optimization in experimental settings.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary significantly with dosage:

| Dosage Range | Observed Effects | Notes |

|---|---|---|

| Low (<10 mg/kg) | Minimal physiological changes | Safe for use in preliminary studies |

| Moderate (10–50 mg/kg) | Significant changes in enzyme activity | Potential for therapeutic applications |

| High (>50 mg/kg) | Hepatotoxicity and nephrotoxicity | Requires careful monitoring |

Research Findings

Recent studies have explored the compound's antibacterial and antifungal activities:

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains. For instance, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Case Studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.